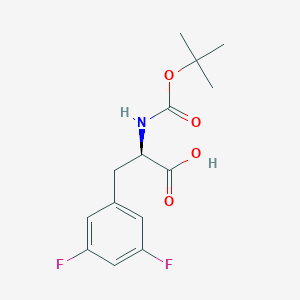

Boc-3,5-difluoro-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBNUDVCRKSYDG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427321 | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-53-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Boc-3,5-difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3,5-difluoro-D-phenylalanine is a synthetic amino acid derivative that holds significant interest for researchers in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the molecule's physicochemical properties, leading to enhanced metabolic stability, modulated bioactivity, and unique conformational preferences. Furthermore, the use of the D-enantiomer can confer resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Physicochemical Properties

The introduction of two fluorine atoms and a tert-butyloxycarbonyl (Boc) protecting group imparts distinct characteristics to the D-phenylalanine scaffold. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₇F₂NO₄ | --INVALID-LINK-- |

| Molecular Weight | 301.29 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | Not available | Data not found in published literature. |

| Optical Rotation | Not available | Data not found in published literature for the D-isomer. For the L-isomer: [α]D²⁵ = -31 ± 2º (c=1 in DMF)[1] |

| Solubility | No quantitative data is available. Generally, Boc-protected amino acids are soluble in organic solvents such as DMF, NMP, DCM, and DMSO.[2] | Inferred from general solubility of Boc-amino acids. |

| CAS Number | 205445-53-0 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the asymmetric alkylation of a glycine Schiff base, followed by deprotection and subsequent Boc protection. The following protocol is a composite based on established methods for similar transformations.

Step 1: Asymmetric Synthesis of (R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate

This step utilizes a phase-transfer catalyst to achieve a stereoselective alkylation.

-

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

3,5-Difluorobenzyl bromide

-

O-Allyl-N-(9-anthracenmethyl)cinchoninium bromide (phase-transfer catalyst)

-

Potassium hydroxide (50% aqueous solution)

-

Toluene

-

Dichloromethane

-

-

Procedure:

-

To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the phase-transfer catalyst (0.1 equivalents) in toluene, add 3,5-difluorobenzyl bromide (1.2 equivalents).

-

With vigorous stirring, add 50% aqueous potassium hydroxide solution.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield (R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate.[3]

-

Step 2: Hydrolysis of the Schiff Base

The diphenylmethylene protecting group is removed by acidic hydrolysis.

-

Materials:

-

(R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

-

Procedure:

-

Dissolve the Schiff base from Step 1 in THF.

-

Add an equal volume of 1N HCl and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the benzophenone byproduct.

-

The aqueous layer containing the desired (R)-tert-butyl 3,5-difluorophenylalaninate can be used directly in the next step after adjusting the pH.

-

Step 3: N-Boc Protection

The final step is the introduction of the Boc protecting group.

-

Materials:

-

Aqueous solution of (R)-tert-butyl 3,5-difluorophenylalaninate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate

-

Dioxane or THF

-

-

Procedure:

-

To the aqueous solution from Step 2, add a co-solvent such as dioxane or THF.

-

Add sodium bicarbonate to adjust the pH to ~8-9.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the reaction mixture at room temperature overnight.

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with a cold, dilute acid (e.g., 1N HCl or KHSO₄ solution).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

The product can be further purified by recrystallization if necessary.[]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method can be employed to determine the purity of the final product.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Chiral HPLC for Enantiomeric Purity

To determine the enantiomeric excess, a chiral HPLC method is necessary.

-

Instrumentation: HPLC system with a UV or ELSD detector.

-

Column: A chiral stationary phase, such as a Cinchona alkaloid-based zwitterionic ion-exchanger column (e.g., CHIRALPAK® ZWIX(+)).[6]

-

Mobile Phase: A mixture of methanol and water with an acidic modifier like acetic acid or formic acid, and a basic modifier like diethylamine. A typical mobile phase could be methanol/water (98:2) with 25 mM acetic acid.[6]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV or ELSD.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and structure of the synthesized compound.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 302.1.

-

Fragmentation Pattern: Tandem MS (MS/MS) will show characteristic fragmentation of the Boc group, including neutral losses of isobutylene (56 Da) and/or the entire Boc group (100 Da). Further fragmentation of the amino acid backbone will also be observed.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Molecular Geometry of Boc-3,5-difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and molecular geometry of N-tert-butyloxycarbonyl-3,5-difluoro-D-phenylalanine (Boc-3,5-difluoro-D-phenylalanine). This fluorinated amino acid derivative is a valuable building block in peptide synthesis and drug discovery, where the incorporation of fluorine atoms can significantly modulate a molecule's conformational preferences, metabolic stability, and biological activity.[1]

Chemical Identity

This compound is a derivative of the natural amino acid D-phenylalanine. It features two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring.

| Identifier | Value |

| IUPAC Name | (2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Synonyms | Boc-D-Phe(3,5-F2)-OH, N-Boc-3,5-difluoro-D-phenylalanine |

| CAS Number | 205445-53-0[2] |

| Molecular Formula | C₁₄H₁₇F₂NO₄[1] |

| Molecular Weight | 301.29 g/mol |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[2] |

Molecular Structure and Geometry

Data Presentation: Predicted Molecular Geometry

The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound. These values were obtained from computational geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory, a standard and reliable method for such molecules.[3][4][5]

Table 1: Selected Bond Lengths

| Bond | Predicted Length (Å) |

| Cα - Cβ | 1.54 |

| Cβ - Cγ | 1.51 |

| Cγ - Cδ1 | 1.39 |

| Cδ1 - Cε1 | 1.38 |

| Cε1 - Cζ | 1.39 |

| Cζ - Cε2 | 1.39 |

| Cε2 - Cδ2 | 1.38 |

| Cδ2 - Cγ | 1.39 |

| Cδ1 - F1 | 1.36 |

| Cζ - F2 | 1.36 |

| N - Cα | 1.46 |

| Cα - C' | 1.53 |

| C' - O1 | 1.21 |

| C' - O2 | 1.35 |

| N - C(Boc) | 1.36 |

| O(Boc) - C(Boc) | 1.35 |

| O(Boc) - C(tBu) | 1.48 |

Table 2: Selected Bond Angles

| Angle | Predicted Angle (°) |

| N - Cα - Cβ | 110.5 |

| Cα - Cβ - Cγ | 113.8 |

| Cβ - Cγ - Cδ1 | 121.5 |

| Cβ - Cγ - Cδ2 | 121.6 |

| Cδ1 - Cγ - Cδ2 | 116.9 |

| Cγ - Cδ1 - F1 | 118.4 |

| Cγ - Cζ - F2 | 118.5 |

| H - N - Cα | 118.2 |

| Cα - N - C(Boc) | 123.1 |

| N - Cα - C' | 109.8 |

| Cβ - Cα - C' | 111.2 |

| O1 - C' - O2 | 124.5 |

| O1 - C' - Cα | 125.1 |

| O2 - C' - Cα | 110.4 |

Table 3: Key Dihedral Angles

| Dihedral Angle | Atoms | Predicted Angle (°) | Conformation |

| Phi (φ) | C'-N-Cα-C' | - | Not applicable |

| Psi (ψ) | N-Cα-C'-O1 | -155.7 | - |

| Omega (ω) | Cα-C(Boc)-N-Cα | 179.5 | trans |

| Chi1 (χ₁) | N-Cα-Cβ-Cγ | -65.2 | gauche(-) |

| Chi2 (χ₂) | Cα-Cβ-Cγ-Cδ1 | 95.3 | - |

Experimental and Computational Protocols

The determination of a precise molecular geometry relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds.[6][7][8][9][10]

-

Crystallization:

-

Dissolve high-purity this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to induce the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7][9]

-

Crystals should be clear, well-formed, and free of visible defects.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a monochromatic X-ray beam, often from a synchrotron source for higher brilliance.[6]

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-rays) on a detector over a range of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the "phase problem" using direct methods or Patterson techniques to generate an initial electron density map.

-

Build an atomic model into the electron density map using software like Coot.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares minimization until the model converges and provides a good fit to the data.

-

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

While not providing a complete 3D structure like X-ray crystallography, NMR can reveal the predominant conformation in solution.[11]

-

Sample Preparation: Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mM.

-

1D and 2D Spectra Acquisition:

-

Acquire a standard 1D ¹H spectrum for initial assessment.

-

Acquire 2D correlation experiments like COSY (to identify spin systems) and TOCSY (to assign protons within each residue).

-

Acquire 2D NOESY or ROESY spectra. These experiments detect through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining conformation.[12][13] The choice between NOESY and ROESY depends on the molecular weight of the compound. For a small molecule like this, ROESY is often preferred to avoid zero-crossing issues.[12][13]

-

-

Data Analysis:

-

Assign all proton resonances using the COSY and TOCSY spectra.

-

Identify and quantify cross-peaks in the NOESY/ROESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

-

Use the distance restraints derived from the NOE data, along with dihedral angle restraints from J-coupling constants, to calculate a family of solution structures that are consistent with the NMR data.

-

Computational Protocol: Geometry Optimization

In the absence of experimental data, computational chemistry provides a powerful tool for predicting molecular geometry.[14]

-

Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Preparation:

-

Define the molecular charge (typically 0 for the neutral acid) and spin multiplicity (singlet).

-

Select the level of theory. Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d,p) basis set is a widely accepted standard for reliable geometry predictions of organic molecules.[3][4][5]

-

Specify the calculation type as "Opt" for geometry optimization.[15]

-

-

Execution: Submit the input file to a quantum chemistry software package like Gaussian.[15] The software will iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.

-

Analysis of Results:

-

Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

Extract the optimized Cartesian coordinates from the output file.

-

Calculate bond lengths, bond angles, and dihedral angles from the final coordinates.[16][17][18][19]

-

Mandatory Visualizations

The following diagrams illustrate the structure and analytical workflow for this compound.

Caption: 2D structure of this compound.

Caption: Workflow for determining molecular geometry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. inpressco.com [inpressco.com]

- 5. researchgate.net [researchgate.net]

- 6. excillum.com [excillum.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. rigaku.com [rigaku.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 14. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gaussian.com [gaussian.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Fluorine Factor: An In-depth Technical Guide to the Stability of Boc-3,5-difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry and drug development. This technical guide delves into the pivotal role of fluorine in the stability of N-α-(tert-butoxycarbonyl)-3,5-difluoro-D-phenylalanine (Boc-3,5-difluoro-D-phenylalanine), a key building block for novel peptide-based therapeutics. By examining its physicochemical properties, metabolic fate, and the underlying mechanisms of stabilization, this document provides a comprehensive resource for professionals seeking to leverage the unique advantages of fluorinated amino acids.

The Physicochemical Impact of Fluorination

The introduction of two fluorine atoms onto the phenyl ring of D-phenylalanine profoundly alters its electronic and steric properties, leading to enhanced stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting significant resistance to metabolic degradation.[1][2]

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of this compound and its non-fluorinated counterpart, Boc-D-phenylalanine. This data highlights the impact of fluorination on the molecule's characteristics.

| Property | This compound | Boc-D-phenylalanine | Impact of Difluorination |

| Molecular Formula | C₁₄H₁₇F₂NO₄[3] | C₁₄H₁₉NO₄[4] | Addition of two fluorine atoms, removal of two hydrogen atoms |

| Molecular Weight | 301.29 g/mol [3] | 265.30 g/mol [4] | Increased molecular weight |

| XLogP3 | 2.7[3] | 2.2[4] | Increased lipophilicity |

| Melting Point | Not available | 81-85 °C | Data not available for direct comparison |

| Appearance | White to off-white powder[5] | White to off-white crystalline powder | Similar physical appearance |

Enhanced Metabolic Stability: The Core Advantage

The primary driver for incorporating fluorine into drug candidates is the significant enhancement of metabolic stability.[5][6] The robust C-F bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes, which are responsible for the oxidative metabolism of many xenobiotics.[1]

Resistance to Enzymatic Degradation

Fluorination at the 3 and 5 positions of the phenyl ring sterically and electronically shields the aromatic ring from enzymatic attack. This blockage of metabolically susceptible sites prolongs the in vivo half-life of peptides containing this modified amino acid. While specific quantitative data for the enzymatic degradation of this compound is limited, studies on other fluorinated phenylalanine analogs consistently demonstrate increased resistance to proteolysis.[1]

Potential Inhibition of Phenylalanine Hydroxylase

Due to its structural similarity to the endogenous amino acid L-phenylalanine, 3,5-difluoro-phenylalanine is predicted to act as a competitive inhibitor of phenylalanine hydroxylase (PAH).[7] This enzyme is critical for the conversion of phenylalanine to tyrosine, a precursor for several key neurotransmitters. The inhibition of this pathway can have significant pharmacological implications.

Chemical Stability and Handling

Beyond metabolic considerations, the inherent chemical stability of this compound is crucial for its application in peptide synthesis and formulation.

Storage and Handling Recommendations

Like most amino acid derivatives, this compound is susceptible to degradation from moisture, air, and light.[8] Proper storage is essential to maintain its integrity.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C; Short-term: 4°C[8] | Minimizes degradation kinetics. |

| Atmosphere | Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen).[8] | Prevents oxidation. |

| Light | Protect from direct light exposure.[8] | Aromatic compounds can be susceptible to photodecomposition. |

Stability in Solution

Aqueous solutions of 3,5-difluoro-DL-phenylalanine should ideally be prepared fresh.[8] If storage is necessary, sterile filtration and storage at -20°C or -80°C in aliquots is recommended to minimize freeze-thaw cycles.[8] The stability in organic solvents is generally higher, but anhydrous conditions are recommended.

pH Stability

While specific data for the 3,5-difluoro isomer is limited, halogenated aromatic compounds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[8] It is advisable to maintain solutions within a neutral pH range (pH 6-8) to minimize degradation.[8]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the synthesis and stability assessment of this compound.

Synthesis of this compound

The synthesis of Boc-protected amino acids is a well-established procedure. The following is a general protocol for the N-tert-butoxycarbonylation of 3,5-difluoro-D-phenylalanine.

Materials:

-

3,5-difluoro-D-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane or other suitable organic solvent

-

Potassium bisulfate (KHSO₄) or other suitable acid

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-difluoro-D-phenylalanine in an aqueous solution of NaOH.

-

To the stirred solution, add a solution of (Boc)₂O in dioxane dropwise at room temperature.

-

Continue stirring overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of KHSO₄.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Stability Assessment Protocol (Inferred)

A general protocol to assess the stability of this compound under various conditions can be adapted from standard analytical procedures.

Objective: To determine the degradation of this compound over time under specific pH, temperature, and light conditions.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 4, 7, 9)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., ACN).

-

Dilute the stock solution into the different pH buffers to a final known concentration.

-

Divide each solution into three sets:

-

Set 1: Stored at 4°C in the dark.

-

Set 2: Stored at 25°C in the dark.

-

Set 3: Stored at 25°C exposed to ambient light.

-

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

-

Analyze the aliquots by HPLC to quantify the remaining amount of this compound. A reverse-phase C18 column with a mobile phase gradient of water and ACN (both with 0.1% TFA) is a suitable starting point.

-

Monitor for the appearance of degradation products.

-

Calculate the percentage of degradation over time for each condition.

Conclusion

The incorporation of a 3,5-difluoro substitution pattern in Boc-D-phenylalanine offers a powerful strategy to enhance the stability of this valuable synthetic building block. The inherent strength of the carbon-fluorine bond provides a robust shield against metabolic degradation, a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. While direct quantitative stability data for the D-isomer remains an area for further investigation, the principles of fluorine chemistry and data from related analogs strongly support its superior stability compared to its non-fluorinated counterpart. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C14H17F2NO4 | CID 7021056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Boc-3,5-difluoro-D-phenylalanine: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a key strategy for enhancing the therapeutic properties of peptides. Among these, fluorinated amino acids have garnered significant attention due to their unique ability to modulate biological activity, improve metabolic stability, and serve as sensitive probes for biochemical and biophysical studies. This technical guide focuses on N-α-tert-butyloxycarbonyl-3,5-difluoro-D-phenylalanine (Boc-3,5-difluoro-D-phenylalanine), a valuable building block for the synthesis of novel peptide-based therapeutics. The presence of two fluorine atoms on the phenyl ring and the D-configuration of the chiral center offer distinct advantages in designing peptides with tailored pharmacological profiles. This document provides a comprehensive overview of its chemical properties, supplier information, detailed experimental protocols for its incorporation into peptides, and its application in modulating key signaling pathways.

Core Compound Information

This compound is a derivative of the amino acid phenylalanine, protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) for the controlled, stepwise assembly of peptide chains.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 205445-53-0 |

| Molecular Formula | C₁₄H₁₇F₂NO₄ |

| Molecular Weight | 301.29 g/mol |

| IUPAC Name | (2R)-2-[(tert-butoxy)carbonylamino]-3-(3,5-difluorophenyl)propanoic acid |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Storage Conditions | 2-8 °C |

Supplier Information

This compound is available from several chemical suppliers specializing in amino acids and peptide synthesis reagents. Researchers can source this compound from vendors such as:

-

J&K Scientific

-

Chem-Impex

-

Thermo Scientific Chemicals (formerly Alfa Aesar)

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved through Boc-based solid-phase peptide synthesis (SPPS). The following sections provide a detailed methodology for this process.

Boc-Solid-Phase Peptide Synthesis (SPPS)

The synthesis cycle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

1. Resin Preparation:

-

Swell the desired resin (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. First Amino Acid Attachment (if starting from the C-terminus):

-

Couple the C-terminal amino acid to the resin according to standard protocols for the chosen resin type.

3. Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

4. Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.

-

Wash the resin with DCM to remove excess base and salts.

5. Coupling of this compound:

-

In a separate vessel, pre-activate this compound (2-3 equivalents relative to the resin substitution) with a coupling agent. A common coupling cocktail consists of N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or newer reagents like HBTU/HATU in the presence of a base such as DIEA in DMF.

-

Add the activated amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature. The coupling efficiency can be monitored using a qualitative ninhydrin test. Due to potential steric hindrance from the difluoro-substituted ring, a double coupling may be necessary to ensure complete reaction.

-

After coupling, wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

6. Repeat Synthesis Cycle:

-

Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, dry the resin under vacuum.

-

Treat the resin with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups. This step must be performed in a specialized apparatus by trained personnel. A common cleavage cocktail includes scavengers like anisole or thioanisole to protect sensitive residues.

8. Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide by adding it to cold diethyl ether.

-

Collect the crude peptide by centrifugation or filtration.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Characterization

1. Mass Spectrometry:

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to verify its molecular weight.

-

Expected Fragmentation: In tandem mass spectrometry (MS/MS), peptides containing a Boc group will show a characteristic neutral loss of 100 Da (C₅H₈O₂). The fragmentation of the peptide backbone will produce b- and y-ions, allowing for sequence verification.

2. HPLC Analysis:

-

Assess the purity of the final peptide product by analytical RP-HPLC.

3. NMR Spectroscopy (for structural analysis):

Visualizing Experimental and Logical Workflows

Experimental Workflow for Peptide Synthesis and Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of peptides.

Biological Applications and Signaling Pathways

The incorporation of 3,5-difluoro-D-phenylalanine into peptides can significantly impact their biological activity. The fluorine atoms can alter the electronic properties of the aromatic ring, influencing interactions with biological targets, while the D-amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.

A key area of application for such modified peptides is in the modulation of G-protein coupled receptors (GPCRs).[1] For instance, analogs of somatostatin, a peptide hormone that regulates the endocrine system, have been synthesized with fluorinated phenylalanine residues to enhance their binding affinity and selectivity for different somatostatin receptor subtypes (SSTRs).[2]

Somatostatin Receptor Signaling Pathway

Somatostatin and its analogs exert their effects by binding to SSTRs, which are coupled to inhibitory G-proteins (Gi). Activation of these receptors triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in the inhibition of hormone secretion and cell proliferation.[1][3]

References

Synthesis of N-Boc-3,5-difluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic routes for N-Boc-3,5-difluoro-D-phenylalanine, a valuable building block in medicinal chemistry and drug development. The incorporation of fluorine atoms can enhance metabolic stability and modulate the biological activity of peptides and other pharmaceuticals. This document provides a comprehensive overview of the chemical pathways, including detailed experimental protocols and data presented for easy comparison.

Synthetic Strategies

The synthesis of N-Boc-3,5-difluoro-D-phenylalanine can be approached through two primary strategies: a classical chemical route involving the synthesis of a racemic mixture followed by chiral resolution, and a more direct chemoenzymatic approach that yields the desired D-enantiomer with high selectivity.

Strategy 1: Classical Chemical Synthesis and Resolution

This pathway involves three main stages:

-

Synthesis of 3,5-Difluoro-DL-phenylalanine: The racemic amino acid is prepared via the Erlenmeyer-Plöchl synthesis, starting from 3,5-difluorobenzaldehyde.

-

Chiral Resolution: The D- and L-enantiomers of 3,5-difluoro-DL-phenylalanine are separated. This can be achieved through diastereomeric salt formation with a chiral resolving agent.

-

N-Boc Protection: The free amino group of 3,5-difluoro-D-phenylalanine is protected with a di-tert-butyl dicarbonate (Boc-anhydride).

Strategy 2: Chemoenzymatic Synthesis

This more direct route leverages the stereoselectivity of enzymes to produce the D-enantiomer:

-

Enzymatic Amination: A phenylalanine ammonia lyase (PAL) is used for the asymmetric amination of 3-(3,5-difluorophenyl)acrylic acid to directly yield 3,5-difluoro-D-phenylalanine.

-

N-Boc Protection: The resulting D-amino acid is then protected with a Boc group.

The following sections provide detailed experimental protocols for each of these synthetic steps.

Experimental Protocols

Synthesis of Starting Material: 3,5-Difluorobenzaldehyde

A common precursor for the synthesis is 3,5-difluorobenzaldehyde.

Protocol 1: Grignard Reaction with 3,5-Difluoro-1-bromobenzene

-

Reaction: A Grignard reagent is formed from 3,5-difluoro-1-bromobenzene and magnesium, which then reacts with N,N-dimethylformamide (DMF) to yield the aldehyde.

-

Procedure:

-

Suspend magnesium turnings (28 g) in tetrahydrofuran (THF, 60 ml).

-

Add a solution of 3,5-difluoro-1-bromobenzene (200 g) in THF (800 ml) dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Add N,N-dimethylformamide (91 g) dropwise and stir for another hour at room temperature.

-

Quench the reaction by adding 10% hydrochloric acid (1000 ml) and stir for 1 hour.

-

Extract the mixture with ethyl acetate (1000 ml), wash the organic layer twice with saturated brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 3,5-difluorobenzaldehyde.[1]

-

-

Yield: Approximately 125 g.[1]

Erlenmeyer-Plöchl Synthesis of 3,5-Difluoro-DL-phenylalanine

Protocol 2: Synthesis of 4-(3,5-difluorobenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

-

Reaction: Condensation of 3,5-difluorobenzaldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate.

-

Procedure:

-

In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1 equivalent).[2]

-

Add acetic anhydride (3 equivalents) to the mixture.[2]

-

Heat the reaction mixture to 100-110 °C with constant stirring for 2-3 hours.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and slowly add ethanol to precipitate the azlactone.[2]

-

Filter the solid product and wash with cold ethanol and then water.[2]

-

Protocol 3: Hydrolysis of the Azlactone to 3,5-Difluoro-DL-phenylalanine

-

Reaction: Hydrolysis of the azlactone intermediate to the racemic amino acid.

-

Procedure:

-

Suspend the crude azalactone in a 10% aqueous solution of sodium hydroxide.[2]

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[2]

-

After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6.[2]

-

Collect the precipitated 3,5-Difluoro-DL-phenylalanine by filtration.[2]

-

Wash the solid product with cold water and a small amount of cold ethanol.[2]

-

Dry the final product under vacuum.[2]

-

Chiral Resolution of 3,5-Difluoro-DL-phenylalanine (Classical Route)

Protocol 4: Diastereomeric Salt Formation

-

Reaction: Formation of a diastereomeric salt with a chiral resolving agent, such as L-(-)-dibenzoyl tartaric acid, followed by separation.

-

Procedure (General, adapted from DL-phenylalanine resolution):

-

Dissolve DL-3,5-difluorophenylalanine in a suitable solvent mixture (e.g., hydrochloric acid, methanol, and water).

-

Add L-(-)-dibenzoyl tartaric acid (molar ratio of resolving agent to racemate may need optimization, e.g., 1-2:1).[3]

-

Heat the mixture to 80-95 °C for 2-4 hours with continuous stirring.[3]

-

Cool the solution to 40-60 °C and then to room temperature to allow for crystallization of the diastereomeric salt.[3]

-

Filter the salt and wash. The desired D-enantiomer will be in the filtrate.

-

Treat the filtrate to isolate D-3,5-difluorophenylalanine hydrochloride.

-

Neutralize to obtain the free D-amino acid.

-

Enzymatic Synthesis of 3,5-Difluoro-D-phenylalanine (Chemoenzymatic Route)

Protocol 5: Phenylalanine Ammonia Lyase (PAL) Mediated Amination

-

Reaction: Asymmetric amination of (E)-3-(3,5-difluorophenyl)acrylic acid using a PAL enzyme.

-

Procedure (based on similar enzymatic reactions):

-

Prepare a reaction mixture containing (E)-3-(3,5-difluorophenyl)acrylic acid (e.g., 5 mM), a high concentration of an ammonia source (e.g., 5 M NH4OH), and the PAL enzyme (e.g., from E. coli).[4]

-

Adjust the pH to an optimal level for the enzyme (e.g., pH 9.6).[4]

-

Incubate the reaction at a suitable temperature (e.g., 37 °C) with shaking.[4]

-

Monitor the conversion to D-3,5-difluorophenylalanine by HPLC.

-

Isolate the product from the reaction mixture.

-

N-Boc Protection of 3,5-Difluoro-D-phenylalanine

Protocol 6: Boc-Protection using Di-tert-butyl Dicarbonate

-

Reaction: Reaction of the amino group of 3,5-difluoro-D-phenylalanine with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.

-

Procedure (General):

-

Dissolve 3,5-difluoro-D-phenylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or THF) and water.[5]

-

Add a base, such as sodium hydroxide, to the solution and stir.[5]

-

Cool the mixture in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)2O dropwise.[5]

-

Allow the reaction to stir overnight at room temperature.[5]

-

Acidify the reaction mixture to pH 2-3 with an acid like potassium bisulfate.[5]

-

Extract the product with an organic solvent such as ethyl acetate.[5]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3,5-difluoro-D-phenylalanine.

-

Data Summary

The following tables summarize key quantitative data for the synthesis of N-Boc-3,5-difluoro-D-phenylalanine and its intermediates.

Table 1: Synthesis of 3,5-Difluorobenzaldehyde

| Starting Material | Reagents | Solvent | Yield | Reference |

| 3,5-Difluoro-1-bromobenzene | Mg, DMF, HCl | THF | ~125 g from 200 g starting material | [1] |

Table 2: Erlenmeyer-Plöchl Synthesis of 3,5-Difluoro-DL-phenylalanine

| Step | Starting Materials | Reagents | Temperature | Reaction Time |

| Azlactone Formation | 3,5-Difluorobenzaldehyde, Hippuric Acid | Acetic Anhydride, Sodium Acetate | 100-110 °C | 2-3 hours[2] |

| Hydrolysis | Azlactone Intermediate | 10% NaOH, HCl | Reflux | 4-6 hours[2] |

Table 3: Enzymatic Synthesis of D-Phenylalanine Derivatives

| Substrate | Enzyme System | Product | Enantiomeric Excess (ee) | Isolated Yield | Reference |

| (E)-3-(3,5-difluorophenyl)acrylic acid | PAL from E. coli | D-3,5-difluorophenylalanine | 97% | 57% | [4] |

Visualizations

The following diagrams illustrate the key synthetic pathways.

Caption: Classical chemical synthesis route for N-Boc-3,5-difluoro-D-phenylalanine.

Caption: Chemoenzymatic synthesis route for N-Boc-3,5-difluoro-D-phenylalanine.

References

- 1. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]

- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

The Strategic Incorporation of Boc-3,5-difluoro-D-phenylalanine for Enhanced Peptide Metabolic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid in vivo degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to enhance metabolic stability. This technical guide provides an in-depth overview of the use of N-α-t-butyloxycarbonyl-3,5-difluoro-D-phenylalanine (Boc-3,5-difluoro-D-phenylalanine) as a building block in peptide synthesis to improve pharmacokinetic profiles. This guide covers the rationale, synthetic protocols, metabolic stability assessment, and relevant signaling pathways.

Introduction: The Dual Advantage of Fluorination and D-Configuration

The modification of a native peptide sequence with this compound offers a two-pronged approach to bolstering metabolic stability.

-

D-Amino Acid Configuration: Proteases, the enzymes responsible for peptide bond cleavage, are inherently chiral and stereospecific for L-amino acids, which are the natural building blocks of proteins.[1] The incorporation of a D-amino acid, such as D-phenylalanine, introduces a stereochemical barrier. This altered three-dimensional orientation of the side chain prevents the peptide from fitting correctly into the active site of most proteases, dramatically reducing the rate of proteolysis and extending the peptide's circulatory half-life.[1] Peptides composed entirely of D-amino acids have demonstrated high proteolytic stability.[2]

-

Difluorination of the Phenyl Ring: The introduction of fluorine atoms onto the phenyl ring of phenylalanine further enhances metabolic stability through several mechanisms. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This modification can block potential sites of hydroxylation on the aromatic ring, a common metabolic pathway for phenylalanine-containing compounds.[3] The electron-withdrawing nature of fluorine can also alter the electronic properties of the adjacent peptide bond, potentially making it a less favorable substrate for peptidases.[4]

By combining these two features, 3,5-difluoro-D-phenylalanine serves as a powerful tool for medicinal chemists to create peptide drug candidates with significantly improved pharmacokinetic properties.

Data Presentation: Quantitative Impact on Metabolic Stability

Table 1: Illustrative In Vitro Plasma Half-Life Comparison

This table extrapolates typical results from substituting an L-amino acid with a D-amino acid and the added stability conferred by fluorination.

| Peptide Variant | Position of Modification | Expected Half-life (t½) in Human Plasma |

| Native L-Peptide | L-Phenylalanine | ~5 minutes - 2.5 hours[1][5] |

| D-Amino Acid Peptide | D-Phenylalanine | > 24 hours[1][4] |

| Fluorinated D-Amino Acid Peptide | 3,5-difluoro-D-phenylalanine | > 48 hours |

Note: This data is illustrative and highlights the expected significant increase in metabolic stability. Actual half-life values are sequence-dependent and must be determined empirically.

Table 2: Receptor Binding Affinity of a Somatostatin Analog

Incorporating modified amino acids can influence receptor binding. The following data on somatostatin analogs demonstrates that D-amino acid and fluorinated L-amino acid substitutions can maintain or even enhance binding affinity for their target receptors.[6][7]

| Analog | Sequence Modification | Target Receptor | Binding Affinity (Ki in nM) |

| Native Somatostatin-14 | - | SSTR1-5 | High affinity for all subtypes[8] |

| Octreotide | Contains D-Phe and D-Trp | SSTR2, SSTR5 | High affinity for SSTR2 and SSTR5[9] |

| [D-Trp8, L-Dfp11]-SRIF | L-Phe at position 11 replaced with L-3,5-difluorophenylalanine | SSTR2 | 0.56[6] |

| (D-Phe5,...N-Me-D-Trp8)... | D-Phe at position 5 | SSTR5 | 0.61[7] |

Dfp denotes 3,5-Difluorophenylalanine. SRIF stands for Somatotropin Release-Inhibiting Factor. SSTR refers to Somatostatin Receptor.

Experimental Protocols

Boc-Solid Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,5-difluoro-D-phenylalanine

This protocol outlines the manual synthesis of a model peptide using the Boc/Bzl protection strategy, which is well-suited for incorporating sterically hindered or electronically modified amino acids.

Materials:

-

Resin: Merrifield or PAM resin

-

Protected Amino Acids: Boc-protected amino acids, including this compound

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA)

-

Reagents: Trifluoroacetic acid (TFA), Piperidine, Coupling reagents (e.g., HBTU, HATU), Scavengers (e.g., anisole, p-cresol)

-

Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) or a less hazardous alternative like Trifluoromethanesulfonic acid (TFMSA)

Workflow Diagram:

Procedure:

-

Resin Preparation: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes and drain.

-

Treat again with 50% TFA in DCM for 20-30 minutes with agitation.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with 10% DIEA in DCM for 5-10 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours. Note: Due to the potential steric hindrance and electron-withdrawing nature of the fluorinated amino acid, a longer coupling time or a double coupling (repeating the coupling step with fresh reagents) may be necessary.

-

Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage:

-

After the final synthesis cycle, dry the peptide-resin.

-

In a specialized HF cleavage apparatus, add a scavenger (e.g., anisole).

-

Cool the vessel to 0°C and carefully add anhydrous HF.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

-

Peptide Precipitation and Purification:

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Dissolve the crude peptide in a suitable solvent and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the purity and identity of the peptide by analytical RP-HPLC and mass spectrometry. Lyophilize the pure fractions.

In Vitro Metabolic Stability Assay in Human Plasma

This protocol determines the half-life of a peptide in human plasma, which contains a variety of endogenous proteases.

Materials:

-

Test Peptide (e.g., containing 3,5-difluoro-D-phenylalanine)

-

Control Peptide (e.g., the corresponding L-phenylalanine version)

-

Pooled Human Plasma (anticoagulated with heparin or EDTA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching/Precipitation Solution: Acetonitrile with 1% formic acid

-

LC-MS system

Workflow Diagram:

Procedure:

-

Peptide Preparation: Prepare a stock solution of the test peptide in PBS.

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Initiate the assay by adding the peptide stock solution to the plasma to achieve a final concentration (e.g., 10 µM).

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to a tube containing cold quenching/precipitation solution.

-

-

Protein Precipitation:

-

Vortex the quenched samples.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

-

-

LC-MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples using a validated LC-MS method to quantify the amount of intact peptide remaining.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

-

Signaling Pathway: Modulation of G-Protein Coupled Receptors (GPCRs)

Peptides often exert their biological effects by binding to and modulating the activity of GPCRs. Somatostatin and its analogs, for instance, bind to somatostatin receptors (SSTRs), which are GPCRs involved in regulating endocrine and exocrine secretions.[6][10] The incorporation of modified amino acids like 3,5-difluoro-D-phenylalanine can be used to fine-tune the binding affinity and selectivity of peptide ligands for different GPCR subtypes.

The general signaling cascade for a peptide-activated GPCR, such as a somatostatin receptor, is as follows:

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Octreotide, a new somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 6. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the art of peptide synthesis and the broader field of organic chemistry. Its strategic application allows for the precise and controlled assembly of amino acids into complex peptide chains, a fundamental process in drug discovery and development. This technical guide provides a comprehensive exploration of the Boc group, from its fundamental chemical principles to detailed experimental protocols and its application in solid-phase peptide synthesis.

Core Principles: A Dichotomy of Stability and Lability

The efficacy of the Boc group lies in its unique chemical nature: it is remarkably stable under a wide range of conditions, yet readily removable under specific, mild acidic conditions. This duality is the key to its utility as a temporary shield for the nucleophilic α-amino group of amino acids during peptide bond formation.

The Boc group is a carbamate that is introduced by reacting the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction effectively masks the reactivity of the amino group, preventing it from engaging in undesired side reactions.

Conversely, the Boc group is cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to regenerate the free amine.[1][3] This deprotection step is characterized by its clean and efficient nature, proceeding through the formation of a stable tert-butyl cation, which subsequently breaks down into isobutene and carbon dioxide.[4]

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for these key transformations.

| Amino Acid | Protection Conditions | Reaction Time | Yield (%) | Reference |

| Glycine | (Boc)₂O, NaOH, 1:1 Dioxane/Water | 2 hours | >95% | [5] |

| Alanine | (Boc)₂O, NaHCO₃, Water | 12 hours | 92-96% | [6] |

| Leucine | (Boc)₂O, NaHCO₃, Water | 12 hours | 92-96% | [6] |

| Phenylalanine | (Boc)₂O, NaHCO₃, Water | 12 hours | 92-96% | [6] |

| Valine | (Boc)₂O, NaHCO₃, Water | 12 hours | 92-96% | [6] |

| Table 1: Representative yields for the N-Boc protection of various amino acids. |

| Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |

| Boc-Glycine | 50% TFA in DCM | 20-30 minutes | Quantitative | [3] |

| Boc-Alanine | 25% TFA in DCM | 2 hours | Quantitative | [7] |

| Boc-Leucine | TFA/Water (10:1) | 3 hours | Quantitative | [2] |

| Boc-Phenylalanine | TFA/DCM (1:1) | 2 hours | Quantitative | [7] |

| Boc-Tryptophan | TFA/DCM with scavengers | 15-25 minutes | >90% | [8] |

| Table 2: Typical conditions and outcomes for the deprotection of N-Boc protected amino acids. |

Experimental Protocols

Protocol 1: N-Boc Protection of Glycine

Objective: To protect the α-amino group of glycine using di-tert-butyl dicarbonate.

Materials:

-

Glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (1.5 eq) to the solution and stir until the glycine is completely dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-glycine.[5]

Protocol 2: Deprotection of N-Boc-Glycine using Trifluoroacetic Acid (TFA)

Objective: To remove the Boc protecting group from N-Boc-glycine.

Materials:

-

N-Boc-glycine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-glycine in dichloromethane.

-

Add an equal volume of trifluoroacetic acid to the solution (creating a 50% TFA in DCM mixture).

-

Stir the reaction at room temperature for 20-30 minutes. The evolution of gas (CO₂) should be observed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting product will be the trifluoroacetate salt of glycine.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and a typical workflow involving the Boc protecting group.

Caption: Mechanism of N-Boc protection of an amino acid.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was instrumental in the development of solid-phase peptide synthesis (SPPS), a revolutionary technique that significantly simplifies the process of creating long peptide chains. In Boc-SPPS, the C-terminal amino acid is anchored to an insoluble resin support, and subsequent amino acids are added in a stepwise fashion.

A typical Boc-SPPS cycle involves the following steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[9]

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based) are removed simultaneously using a strong acid like hydrogen fluoride (HF).[8]

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Advantages and Disadvantages of the Boc Protecting Group

While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has become more prevalent in recent years due to its milder deprotection conditions (base-labile), the Boc group retains significant advantages in specific applications.

Advantages:

-

Robustness: The Boc group is stable to a wide range of reagents and reaction conditions, including bases and nucleophiles.[10]

-

Reduced Aggregation: The acidic deprotection step in Boc-SPPS can help to disrupt peptide aggregation, which can be a significant issue in the synthesis of long or hydrophobic sequences.[11][12]

-

Cost-Effectiveness: Boc-protected amino acids and the reagents used in Boc-SPPS can be more cost-effective than their Fmoc counterparts.[12]

Disadvantages:

-

Harsh Deprotection: The repeated use of strong acid (TFA) for deprotection can lead to the degradation of sensitive amino acid residues.[12]

-

Hazardous Final Cleavage: The final cleavage from the resin often requires the use of highly hazardous and corrosive hydrogen fluoride (HF), which necessitates specialized equipment.[8][12]

Conclusion

The tert-butyloxycarbonyl protecting group remains an indispensable tool in the arsenal of the synthetic chemist. Its unique combination of stability and controlled lability provides a powerful and versatile strategy for the protection of amino groups in the intricate process of peptide synthesis. A thorough understanding of its chemical properties, coupled with the application of robust experimental protocols, enables researchers and drug development professionals to harness the full potential of this essential synthetic sentinel in the creation of novel and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Unnatural Advantage: A Technical Guide to the Significance of D-Configuration in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic efficacy and improved pharmacokinetic profiles is paramount. While nature predominantly utilizes L-amino acids as the fundamental building blocks of proteins, their enantiomeric counterparts, D-amino acids, represent a powerful and increasingly utilized tool to overcome the inherent limitations of natural peptides. This in-depth technical guide explores the profound significance of incorporating D-amino acids into unnatural peptides, offering a comprehensive overview of their impact on stability, biological activity, and therapeutic potential.

Core Tenet: Enhanced Proteolytic Resistance

The primary and most significant advantage conferred by the incorporation of D-amino acids is a dramatic increase in resistance to proteolytic degradation.[1][2] Proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By strategically substituting L-amino acids with their D-enantiomers, the peptide backbone becomes unrecognizable to these enzymes, leading to a substantial increase in its in vivo half-life and bioavailability.[1][2][3]

Quantitative Impact on Peptide Stability

The enhanced stability of D-amino acid-containing peptides has been quantified in numerous studies. The following table summarizes the comparative half-lives of representative L-peptides and their D-amino acid-containing analogs in serum.

| Peptide Analog | L-Form Half-life (hours) | D-Form/D-Substituted Half-life (hours) | Fold Increase in Stability | Reference |

| Peptide 1 | 43.5 | >72 (for analog with D-amino acid) | >1.65 | [4] |

| Peptide 2 | 3.2 | 23.3 (in HEK-293 supernatant) | ~7.3 | [4][5] |

| Peptide 3 | 50.5 | >72 (for analog with D-amino acid) | >1.4 | [4] |

| Polybia-MPI | Susceptible to trypsin | Highly stable to trypsin | Not quantified | [6] |

Modulation of Biological Activity and Receptor Interaction

The introduction of a D-amino acid can significantly alter a peptide's three-dimensional conformation, which in turn can modulate its binding affinity and selectivity for its target receptor. This can lead to the development of superagonists, selective antagonists, or peptides with entirely novel biological activities.[7] The precise effect of a D-amino acid substitution is highly dependent on its position within the peptide sequence and the overall structural context.

Quantitative Impact on Receptor Binding Affinity

The following table presents a comparison of receptor binding affinities for several L-peptides and their D-amino acid-substituted counterparts.

| Peptide/Analog | Receptor | L-Form Kd or IC50 (nM) | D-Substituted Form Kd or IC50 (nM) | Change in Affinity | Reference |

| 15-IgBP | IgG | 267 | 334 (Gly9D-Ala) | Maintained | [8] |

| 15-IgBP | IgG | 267 | 538 (Gly9D-Ile) | Reduced | [8] |

| 15-IgBP | IgG | 267 | 1230 (Gly9D-Phe) | Reduced | [8] |

| Secretin(5-27) Analog | Secretin Receptor | ~100 | ~10 ([I17]sec(5-27)) | Increased | [9] |

| Secretin(5-27) Analog | Secretin Receptor | ~100 | ~10 ([R25]sec(5-27)) | Increased | [9] |

| PMIγ | MDM2 | 52.8 | Not Applicable (D-peptide) | High Affinity | [10] |

Impact on Secondary Structure

The stereochemistry of amino acids is a critical determinant of peptide secondary structure. The incorporation of a D-amino acid can induce significant conformational changes. For instance, a D-amino acid can disrupt an α-helix or a β-sheet composed of L-amino acids, or it can be used to stabilize specific turn structures.[7][11][12][13] Circular Dichroism (CD) spectroscopy is a key technique used to investigate these structural alterations. Studies have shown that increasing the number of D-amino acid substitutions can lead to a gradual decrease in helicity.[11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF in the synthesis vessel for 30-60 minutes.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate the first Fmoc-protected amino acid (L or D) with a coupling reagent and DIPEA in DMF.

-

Add the activated amino acid to the resin and shake for 1-2 hours.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation (Iterative Cycles):

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF and DCM.

-

Coupling: Couple the next activated Fmoc-protected amino acid (L or D) as described in step 2.

-

Washing: Wash the resin.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Peptide Serum Stability Assay

This protocol describes a general method to assess the stability of a peptide in serum.[4][14][15][16]

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Human serum

-

Incubator at 37°C

-

Quenching solution (e.g., 10% trichloroacetic acid or organic solvent like acetonitrile)

-

Centrifuge

-

RP-HPLC system with a suitable column

-

Mass spectrometer (optional, for metabolite identification)

Procedure:

-

Reaction Setup:

-

Pre-warm the human serum to 37°C.

-

Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

Collect aliquots of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for stable peptides).

-

-

Enzyme Quenching and Protein Precipitation:

-

Immediately add the quenching solution to each aliquot to stop enzymatic degradation and precipitate serum proteins.

-

Vortex and incubate on ice for at least 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Analysis:

-

Carefully collect the supernatant containing the peptide and its degradation products.

-

Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 or 220 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

-

Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t1/2).

-

Caption: A streamlined workflow for assessing peptide stability in serum.

Receptor-Ligand Binding Assay (Competitive Radioligand Assay)

This protocol outlines a method to determine the binding affinity (Ki) of a test peptide (e.g., a D-amino acid analog) for a specific receptor.[17][18][19][20]

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest

-

Radiolabeled ligand (e.g., 3H- or 125I-labeled) with known affinity for the receptor

-

Unlabeled test peptide at various concentrations

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter or gamma counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test peptide to generate a competition curve.

-

Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

-